5-氨基-2-氟苯甲酸异丙酯

描述

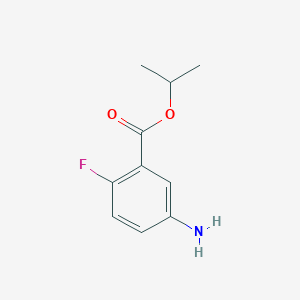

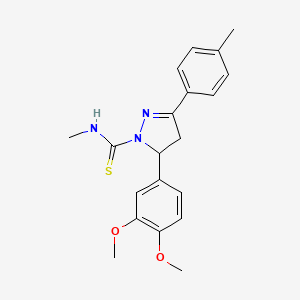

Isopropyl 5-amino-2-fluorobenzoate is a synthetic compound with the molecular formula C10H12FNO2 and a molecular weight of 197.209 . It is used for research purposes.

Synthesis Analysis

The synthesis of Isopropyl 5-amino-2-fluorobenzoate involves suspending the compound (2.48 g, 12.6 mmol) in 60 ml absolute ethanol. Under nitrogen, 2-bromo-1-cyclopropylethanone is added, followed by N-methylmorpholine (4.17 ml, 37.8 mmol) .Molecular Structure Analysis

The molecular structure of Isopropyl 5-amino-2-fluorobenzoate is represented by the formula C10H12FNO2 .Chemical Reactions Analysis

In a chemical reaction, Isopropyl 5-amino-2-fluorobenzoate (2.48 g, 12.6 mmol) was suspended in 60 ml absolute ethanol. With stirring under nitrogen, 2-bromo-1-cyclopropylethanone was added, followed by N-methylmorpholine (4.17 ml, 37.8 mmol) .科学研究应用

药物化学与药物开发

5-氨基-2-氟苯甲酸异丙酯作为一种有价值的支架,用于设计新型药物。研究人员正在探索其作为药物候选化合物构建单元的潜力,因为它具有结构多样性和生物活性。 值得注意的是,嘧啶衍生物(例如 5-氨基-2-氟苯甲酸异丙酯)已与白血病、乳腺癌、抗菌感染、抗肿瘤治疗等的治疗有关 .

代谢紊乱和酶抑制

探索该化合物与酶(例如二氢叶酸还原酶)的相互作用,可以揭示其在治疗代谢紊乱中的潜力。研究人员正在研究其抑制作用并评估其选择性。

总之,5-氨基-2-氟苯甲酸异丙酯在从药物发现到疾病管理的各个科学领域都具有广阔的应用前景。其独特的特性使其成为进一步研究和开发的有趣课题。 请记住,虽然这些应用很有前景,但必须进行严格的研究来验证其有效性和安全性 . 如果你需要关于任何具体方面的更多详细信息,请随时提问!

安全和危害

未来方向

属性

IUPAC Name |

propan-2-yl 5-amino-2-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-6(2)14-10(13)8-5-7(12)3-4-9(8)11/h3-6H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIUEGRXBDIXIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=CC(=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2564697.png)

![(5R)-3-azabicyclo[3.2.1]octan-8-ol;hydrochloride](/img/structure/B2564699.png)

![6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2564700.png)

![1-[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2564706.png)

![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylnaphthalen-1-amine](/img/structure/B2564709.png)

![Methyl [2-methoxy-5-(trifluoromethoxy)phenoxy]acetate](/img/structure/B2564715.png)

![(2-Chlorophenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2564718.png)

![N-cyclopentyl-4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2564720.png)